

Application Note: Quantifying Notch Pathway Dynamics Following BMS-986115 Treatment

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Compound of Interest

Compound Name: BMS-986115

Cat. No.: B1574177

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Part 1: Core Directive & Mechanistic Rationale Compound Identity & Critical Distinction

CRITICAL ALERT: Before proceeding, verify your compound.

- **BMS-986115** is a potent, oral Gamma-Secretase Inhibitor (GSI) targeting the Notch signaling pathway [1, 2].^{[1][2][3]}
- Note: It is frequently confused with BMS-986205 (Linrodostat), which is an IDO1 inhibitor. If your research intent is IDO1 inhibition, stop and verify your inventory. This protocol is designed specifically for Notch inhibition.

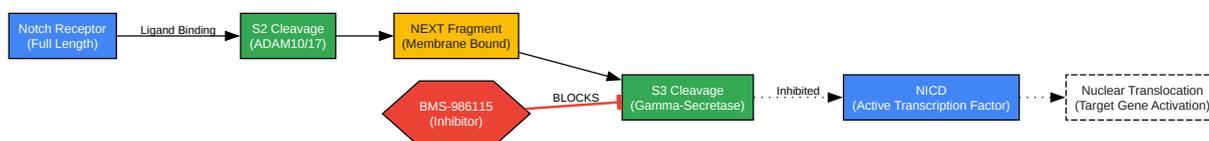
Mechanism of Action: The "S3" Blockade

To scientifically validate **BMS-986115** activity, one must detect the absence of the Notch Intracellular Domain (NICD).

- The Pathway: Notch activation requires two proteolytic cleavages. First, ADAM metalloproteases cleave the extracellular domain (S2 site). Second, the -secretase complex cleaves the transmembrane domain (S3 site), releasing NICD.
- The Drug Effect: **BMS-986115** binds the -secretase complex (Presenilin/Nicastrin), preventing the S3 cleavage.

- The Readout: You will observe the accumulation of the Notch Transmembrane fragment (NEXT/Ntm) and the disappearance of the NICD band (~110 kDa).

Visualizing the Inhibition Cascade:



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Figure 1: Mechanism of **BMS-986115**. The drug inhibits the S3 cleavage step, preventing NICD release.

Part 2: Experimental Design

Controls & Conditions

Trustworthiness in GSI studies relies on demonstrating specific cleavage inhibition rather than general toxicity.

Condition	Role	Expected Result (Val1744 Blot)
DMSO (Vehicle)	Negative Control	Strong Band (Basal Notch activation)
BMS-986115 (Low Dose)	Experimental	Reduced Band (Dose-dependent suppression)
BMS-986115 (High Dose)	Experimental	Absent Band (Complete suppression)
EDTA (5 mM, 15 min)	Positive Control	Hyper-induction (EDTA chelates Ca ²⁺ , forcing Notch dissociation and massive activation) [3]

Dosing Strategy

- In Vitro IC50: **BMS-986115** typically exhibits an IC50 of ~7–9 nM for Notch1/Notch3 [1].
- Recommended Range: 1 nM, 10 nM, 100 nM, 1 μM.
- Timepoint: Notch turnover is rapid. Treat for 4–24 hours. For immediate phosphorylation/cleavage dynamics, 4 hours is often sufficient.

Part 3: Sample Preparation (The Critical Step)

Expert Insight: The NICD fragment is a transcription factor that rapidly translocates to the nucleus and is degraded by the proteasome (FBXW7-mediated). Whole cell lysates often fail to detect NICD due to low abundance. Nuclear fractionation is strongly recommended.

Protocol: Rapid Nuclear Fractionation

- Harvest: Wash cells 2x with ice-cold PBS. Scrape into 500 μL PBS. Spin 500xg, 5 min.
- Cytosolic Lysis: Resuspend pellet in Hypotonic Buffer A (10 mM HEPES pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, 1x Protease/Phosphatase Inhibitors).

- Incubate: 15 min on ice.
- Lyse: Add 0.6% NP-40. Vortex vigorously 10 sec.
- Spin: 10,000xg, 1 min, 4°C. Save Supernatant (Cytosolic Fraction).
- Nuclear Extraction: Resuspend the remaining pellet in High-Salt Buffer B (20 mM HEPES pH 7.9, 1.5 mM MgCl₂, 420 mM NaCl, 0.2 mM EDTA, 25% Glycerol, 1x Protease Inhibitors).
 - Incubate: 20 min on ice with intermittent vortexing.
 - Spin: 20,000xg, 10 min, 4°C.
 - Supernatant is the Nuclear Fraction (Contains NICD).

Part 4: Western Blotting Protocol

Electrophoresis & Transfer

- Gel: 8% or 10% SDS-PAGE (NICD is ~110 kDa; Full Length is ~300 kDa).
- Loading: Load 20–30 µg of nuclear protein.
- Transfer: Wet transfer is preferred for high-MW proteins. 100V for 90 mins or 30V overnight at 4°C.

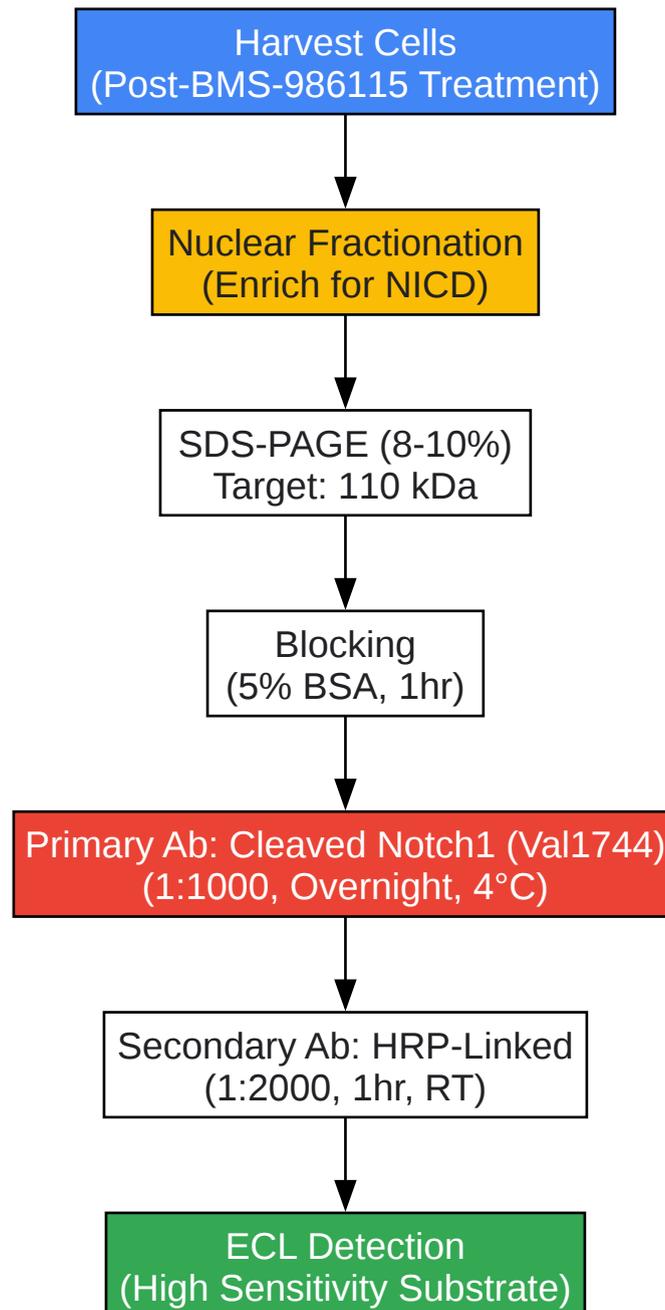
Antibody Selection (Non-Negotiable)

To prove activation/inhibition, you must detect the neo-epitope exposed only after cleavage. Do not use an antibody against the C-terminus alone, as it will detect the uncleaved transmembrane subunit (NEXT) which accumulates upon **BMS-986115** treatment.

- Primary Antibody: Cleaved Notch1 (Val1744) [Cell Signaling Tech #4147 or equivalent] [3].
 - Specificity: Detects cleavage at Val1744.[4][5][6][7] Does not bind full-length Notch.
 - Dilution:[5][7][8] 1:1000 in 5% BSA (Milk blocks the specific epitope for some monoclonals).

- Loading Control (Nuclear): Lamin B1 or Histone H3. (Do not use GAPDH/Actin for nuclear fractions).

Detection Workflow



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Figure 2: Step-by-step Western Blot workflow emphasizing nuclear enrichment and specific antibody usage.

Part 5: Data Analysis & Troubleshooting

Interpreting the Results

Upon imaging, compare the DMSO lane to the **BMS-986115** lanes.

- **Successful Inhibition:** The ~110 kDa band (NICD) present in the DMSO lane should fade or disappear in **BMS-986115** lanes.
- **Pathway Accumulation:** If you blot for Full Length Notch or Notch Transmembrane (TM) using a C-terminal antibody, you may actually see an increase in the TM band (~120 kDa) because the drug prevents its processing into NICD.

Troubleshooting Table

Issue	Probable Cause	Solution
No NICD signal in DMSO	Basal Notch activity is low.	Treat cells with EDTA (5mM) for 15 min before harvest to force activation (Positive Control).
High Background	Non-specific binding.	Switch blocking buffer to 5% BSA instead of Milk. Wash 3x 10min with TBST.
Band at wrong size (>200kDa)	Detecting Full-Length Notch.	Your antibody is not cleavage-specific. Verify use of Val1744 epitope antibody.[4][6]
No inhibition seen	Drug degradation.	BMS-986115 is stable, but ensure DMSO stocks are stored at -20°C and not freeze-thawed >5 times.

References

- Kacha, A., et al. (2018). A multi-arm phase I dose escalating study of an oral NOTCH inhibitor **BMS-986115** in patients with advanced solid tumours. *Investigational New Drugs*. Retrieved from [[Link](#)]

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Sources

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